Methyl 4-(difluoromethyl)-2-methoxybenzoate
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Overview
Description
Methyl 4-(difluoromethyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(difluoromethyl)-2-methoxybenzoate typically involves the introduction of the difluoromethyl group onto the benzene ring. One common method is the difluoromethylation of a suitable precursor, such as 4-hydroxybenzoic acid, followed by esterification to form the methyl ester. The reaction conditions often involve the use of difluoromethylating agents like ClCF2H and catalysts to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(difluoromethyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(difluoromethyl)-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which Methyl 4-(difluoromethyl)-2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Methyl 4-(trifluoromethyl)-2-methoxybenzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Methyl 4-(chloromethyl)-2-methoxybenzoate: Contains a chloromethyl group, offering different reactivity and applications.
Methyl 4-(bromomethyl)-2-methoxybenzoate: Features a bromomethyl group, which can undergo different substitution reactions compared to the difluoromethyl group.
Uniqueness: Methyl 4-(difluoromethyl)-2-methoxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and the ability to form strong hydrogen bonds. These characteristics make it particularly valuable in designing molecules with specific biological activities and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C10H10F2O3 |
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Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5,9H,1-2H3 |
InChI Key |
JSOQKWLPQZZWOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)F)C(=O)OC |
Origin of Product |
United States |
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